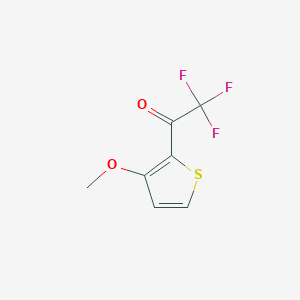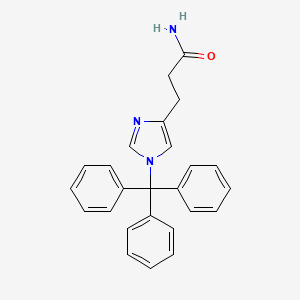
3-(1-Trityl-1H-imidazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Trityl-1H-imidazol-4-yl)propanamide is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a trityl group attached to the imidazole ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often involve the use of alpha halo-ketones, amino nitriles, or other suitable precursors under specific reaction conditions.
Industrial Production Methods
Industrial production of imidazole derivatives, including 3-(1-Trityl-1H-imidazol-4-yl)propanamide, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Trityl-1H-imidazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The trityl group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce new functional groups to the imidazole ring.
Aplicaciones Científicas De Investigación
3-(1-Trityl-1H-imidazol-4-yl)propanamide has various applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Imidazole derivatives are often used in biochemical assays and as enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 3-(1-Trityl-1H-imidazol-4-yl)propanamide depends on its specific application. In biological systems, imidazole derivatives can interact with enzymes and receptors, modulating their activity. The trityl group may influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Trityl-imidazole-4-methanol: Another trityl-substituted imidazole with different functional groups.
3-(1-Trityl-1H-imidazol-4-yl)-acrylic acid: A related compound with an acrylic acid moiety.
Uniqueness
3-(1-Trityl-1H-imidazol-4-yl)propanamide is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the trityl group can enhance its stability and modify its interactions with other molecules.
Propiedades
Fórmula molecular |
C25H23N3O |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
3-(1-tritylimidazol-4-yl)propanamide |
InChI |
InChI=1S/C25H23N3O/c26-24(29)17-16-23-18-28(19-27-23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H2,26,29) |
Clave InChI |
WHCNQXOWBVWGFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


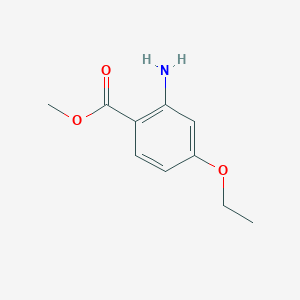
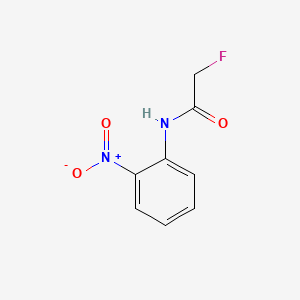
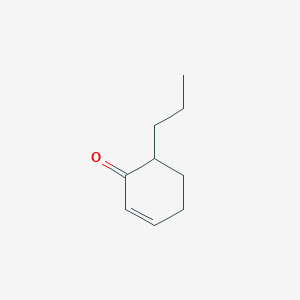
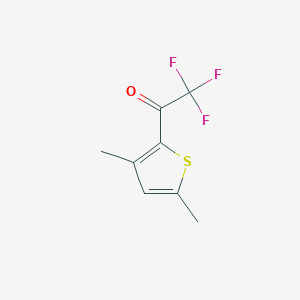

![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)
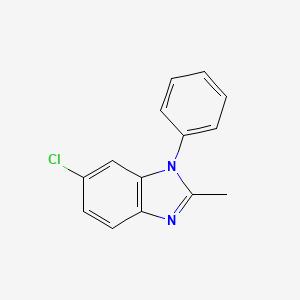
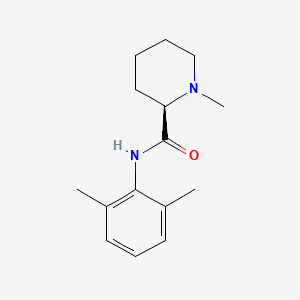
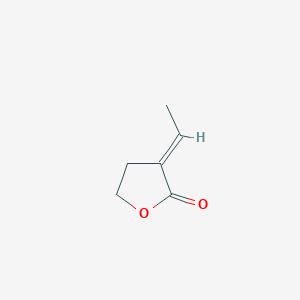
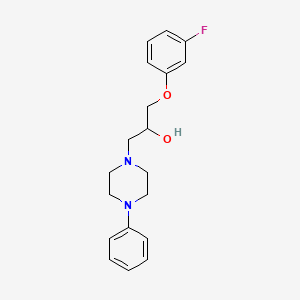
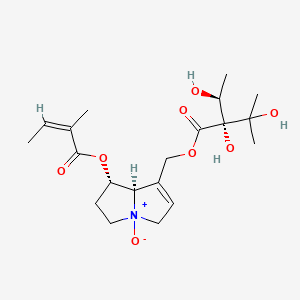
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
